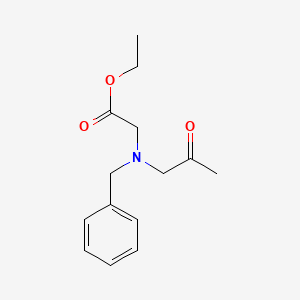

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate

Übersicht

Beschreibung

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is a chemical compound with the CAS Number: 15057-40-6 . It has a molecular weight of 249.31 and its IUPAC name is ethyl [benzyl (2-oxopropyl)amino]acetate . The compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO3/c1-3-18-14 (17)11-15 (9-12 (2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 249.31 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Novel Derivatives : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate plays a role in synthesizing various novel compounds. For instance, it has been used in the synthesis of α-ketoamide derivatives, which are obtained via the ring opening of N-acylisatin (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013). Additionally, it is involved in the preparation of 1-amino-2,4-imidazolidinedione derivatives, suggesting its versatility in synthesizing diverse chemical structures (Milcent, Barbier, Yver, & Mazouz, 1991).

Catalyzing Chemical Reactions : This compound serves as an intermediary in facilitating certain chemical reactions. For example, it has been used in a multi-component reaction to create diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, showcasing its role in complex chemical processes (Raja & Perumal, 2006).

Development of Chiral Building Blocks : this compound is crucial in creating chiral building blocks for alkaloid synthesis. It has been used in asymmetric intramolecular Michael reactions to produce pyrrolidine and piperidine derivatives, which are important in synthesizing enantioselective compounds (Hirai, Terada, Yamazaki, & Momose, 1992).

Enzymatic Resolution : The compound is used in the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug production, indicating its application in refining and isolating specific enantiomers for pharmaceutical purposes (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Pharmacological Research : this compound has been used in the synthesis of various pharmacologically active compounds, indicating its potential in drug discovery and development (Desai, Shihora, & Moradia, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-[benzyl(2-oxopropyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-18-14(17)11-15(9-12(2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMMDSOPPOKDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)

![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-pyrrolidin-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2632497.png)

![2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B2632500.png)

![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)

![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632505.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2632513.png)